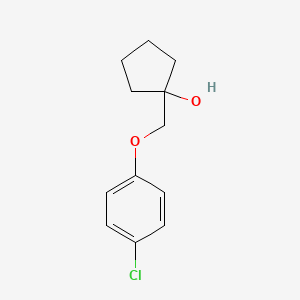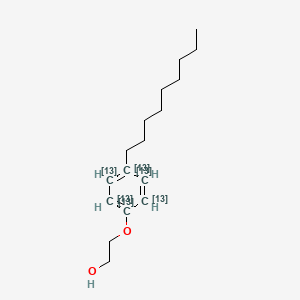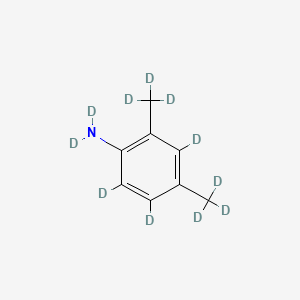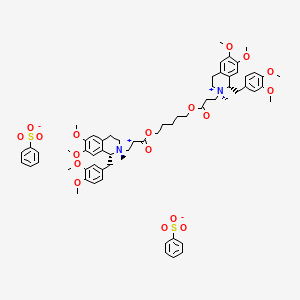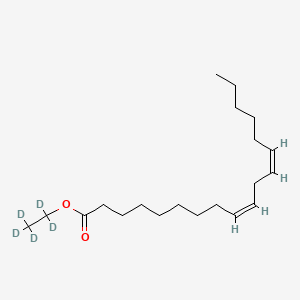
Ethyl Linoleate-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl Linoleate-d5 is a deuterated form of ethyl linoleate, a long-chain fatty acid ethyl ester. It is synthesized by replacing hydrogen atoms in ethyl linoleate with deuterium, making it a stable isotope-labeled compound. This compound is widely used in scientific research due to its unique properties and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl Linoleate-d5 can be synthesized through the esterification of deuterated linoleic acid with ethanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or chromatography .
Industrial Production Methods
Industrial production of this compound involves the large-scale esterification of deuterated linoleic acid with ethanol. The process includes the use of continuous reactors and advanced purification techniques such as molecular distillation and urea complexation to achieve high purity levels .
化学反応の分析
Types of Reactions
Ethyl Linoleate-d5 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydroperoxides and other oxidation products.
Reduction: It can be reduced to form saturated fatty acid esters.
Isomerization: It can undergo double bond isomerization to form conjugated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Isomerization: Catalysts such as ruthenium on magnesium-aluminum layered double hydroxides are used for isomerization reactions.
Major Products Formed
Oxidation: Hydroperoxides and other oxidation products.
Reduction: Saturated fatty acid esters.
Isomerization: Conjugated linoleic acid derivatives.
科学的研究の応用
Ethyl Linoleate-d5 has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: Studied for its role in cellular metabolism and lipid biochemistry.
Medicine: Investigated for its potential anti-inflammatory and anti-cancer properties.
Industry: Used in the production of high-quality lubricants and as a drying agent in alkyd paints.
作用機序
Ethyl Linoleate-d5 exerts its effects through the incorporation into lipid membranes, where it resists non-enzymatic lipid peroxidation due to the kinetic isotope effect. This mechanism protects mitochondrial, neuronal, and other lipid membranes from oxidative damage, thereby reducing the levels of lipid peroxidation-derived toxic products .
類似化合物との比較
Similar Compounds
Ethyl Linoleate: The non-deuterated form of Ethyl Linoleate-d5.
Ethyl Oleate: Another long-chain fatty acid ethyl ester with similar properties.
Ethyl Palmitate: A saturated fatty acid ethyl ester with different chemical properties.
Uniqueness
This compound is unique due to its deuterium labeling, which provides enhanced stability against oxidation and allows for precise tracking in metabolic studies. This makes it a valuable tool in research applications where stability and traceability are crucial .
特性
分子式 |
C20H36O2 |
|---|---|
分子量 |
313.5 g/mol |
IUPAC名 |
1,1,2,2,2-pentadeuterioethyl (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C20H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h8-9,11-12H,3-7,10,13-19H2,1-2H3/b9-8-,12-11-/i2D3,4D2 |
InChIキー |
FMMOOAYVCKXGMF-ZISYHAQWSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
正規SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


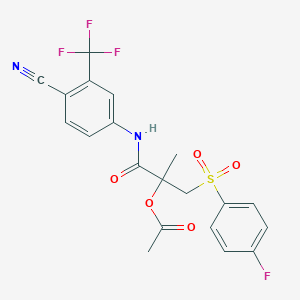
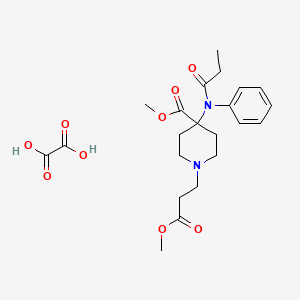
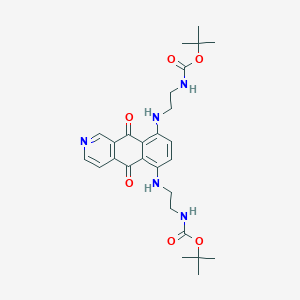
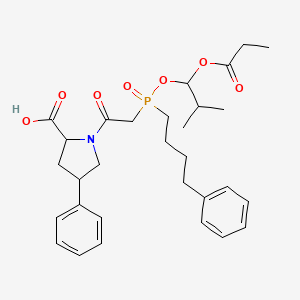
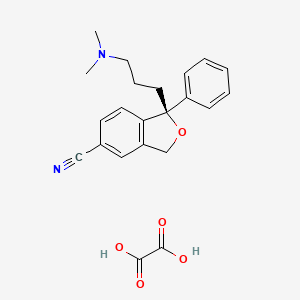
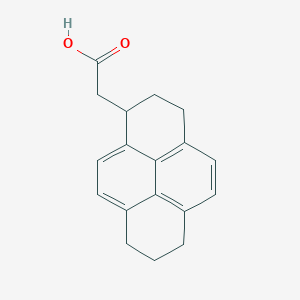
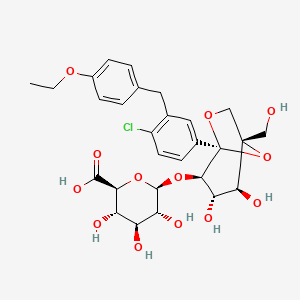
![(2R,3R,4S,5R)-5-[6-(dimethylamino)purin-9-yl]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B13439534.png)
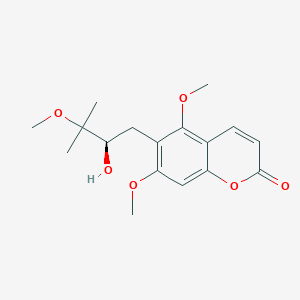
![3-[[(2R,3R,4R,5R)-5-(2-amino-1-methyl-6-oxopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13439547.png)
